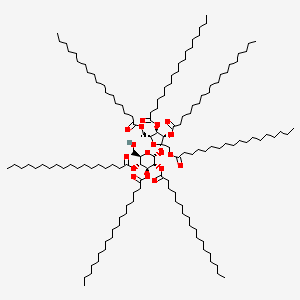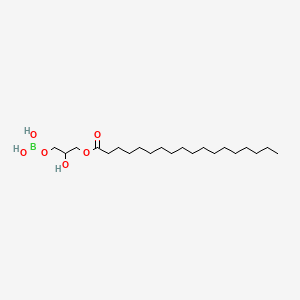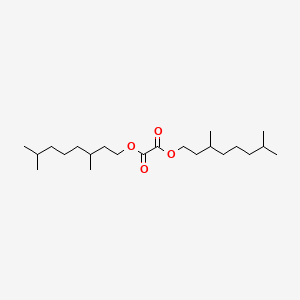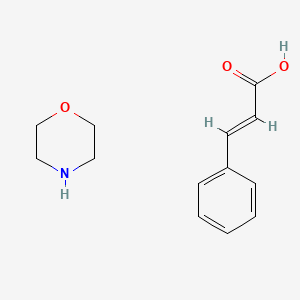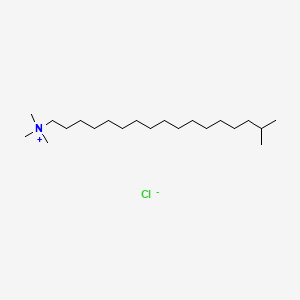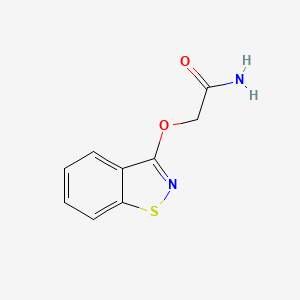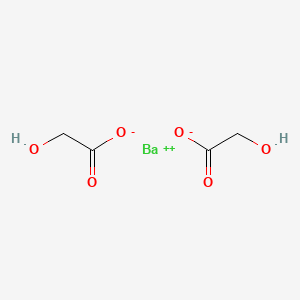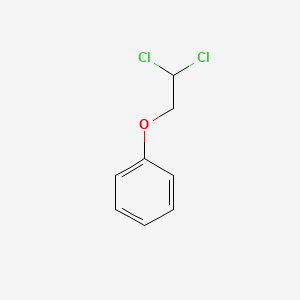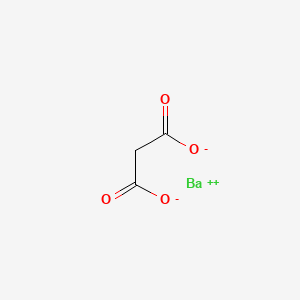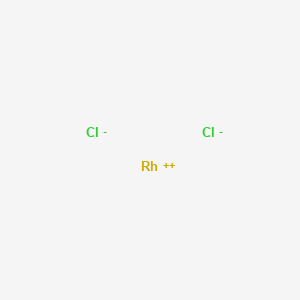
Rhodium chloride (RhCl2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium chloride, with the chemical formula RhCl2, is an inorganic compound that is part of the platinum group metals. It is known for its red-brown color and is typically used in various chemical reactions and industrial applications due to its unique properties. Rhodium chloride is often used as a precursor to other rhodium compounds and as a catalyst in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rhodium chloride can be synthesized through the reaction of rhodium metal with chlorine gas at elevated temperatures. The reaction typically occurs at temperatures between 200°C and 300°C. The resulting product is a red-brown solid that can be further purified by recrystallization from hydrochloric acid solutions .
Industrial Production Methods: In industrial settings, rhodium chloride is produced by the chlorination of rhodium sponge. The process involves passing chlorine gas over rhodium sponge at high temperatures, resulting in the formation of rhodium chloride. This method is efficient and allows for the large-scale production of rhodium chloride .
Análisis De Reacciones Químicas
Types of Reactions: Rhodium chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form complexes with a wide range of ligands, making it a versatile compound in coordination chemistry .
Common Reagents and Conditions:
Oxidation: Rhodium chloride can be oxidized to form higher oxidation state compounds, such as rhodium trichloride.
Reduction: It can be reduced using reducing agents like hydrogen gas or sodium borohydride to form rhodium metal or lower oxidation state rhodium compounds.
Major Products Formed:
- Rhodium trichloride (RhCl3)
- Rhodium acetylacetonate
- Pentamminerhodium chloride
Aplicaciones Científicas De Investigación
Rhodium chloride has a wide range of applications in scientific research:
- Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation and hydroformylation reactions. Rhodium chloride is also used in the preparation of other rhodium complexes that are valuable in homogeneous catalysis .
- Biology and Medicine: Rhodium chloride complexes have been studied for their potential anticancer properties. They have shown cytotoxic activity against various cancer cell lines and are being explored as potential chemotherapeutic agents .
- Industry: In the industrial sector, rhodium chloride is used in the production of catalytic converters for automobiles, which help reduce harmful emissions. It is also used in the electroplating industry to provide a corrosion-resistant coating on metals .
Mecanismo De Acción
The mechanism of action of rhodium chloride involves its ability to form complexes with various ligands. These complexes can interact with biological molecules, leading to changes in cellular processes. For example, rhodium chloride complexes have been shown to induce apoptosis in cancer cells by increasing the expression of caspase 3 and promoting the cleavage of poly(ADP-ribose) polymerase (PARP), which are key components of the apoptotic pathway .
Comparación Con Compuestos Similares
Rhodium chloride can be compared with other similar compounds such as:
- Rhodium trichloride (RhCl3): Unlike rhodium chloride, rhodium trichloride is a higher oxidation state compound and is often used in different catalytic applications.
- Cobalt chloride (CoCl2): Cobalt chloride is another transition metal chloride but has different chemical properties and applications compared to rhodium chloride.
- Iridium chloride (IrCl3): Iridium chloride is similar to rhodium chloride in terms of its use in catalysis, but it has distinct chemical behavior and reactivity .
Rhodium chloride stands out due to its unique catalytic properties and its ability to form a wide range of complexes, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
13783-12-5 |
|---|---|
Fórmula molecular |
Cl2Rh |
Peso molecular |
173.81 g/mol |
Nombre IUPAC |
rhodium(2+);dichloride |
InChI |
InChI=1S/2ClH.Rh/h2*1H;/q;;+2/p-2 |
Clave InChI |
UOPIRNHVGHLLDZ-UHFFFAOYSA-L |
SMILES canónico |
[Cl-].[Cl-].[Rh+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)
